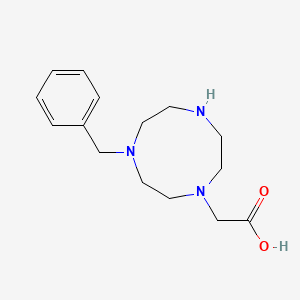![molecular formula C21H27NO2 B14212550 Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- CAS No. 821785-14-2](/img/structure/B14212550.png)
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is a complex organic compound that features a phenolic group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxyphenyl with a butyl chain, followed by the introduction of a piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenolic group or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1-phenylethyl)-: Similar structure but with a phenylethyl group instead of a butyl-piperidine chain.
Phenol, 4-butyl-: Contains a butyl group but lacks the piperidine ring.
Phenol, 4,4’-(1-methylethylidene)bis-: Features a bisphenol structure with two phenolic groups.
Uniqueness
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is unique due to its combination of a phenolic group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
821785-14-2 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[4-[4-(4-hydroxyphenyl)piperidin-1-yl]butyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-8-4-17(5-9-20)3-1-2-14-22-15-12-19(13-16-22)18-6-10-21(24)11-7-18/h4-11,19,23-24H,1-3,12-16H2 |
InChI-Schlüssel |
OYWCRVQKKYDMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CCCCC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)








![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)

![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
